molecular formula C13H17NO4 B3393025 Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate CAS No. 172992-10-8

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Cat. No.: B3393025
CAS No.: 172992-10-8
M. Wt: 251.28 g/mol
InChI Key: RJNYXQZNXFKKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino functionality during chemical reactions. This compound is of significant interest in organic chemistry due to its versatility as a building block for the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of 2-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as potassium bicarbonate. The reaction is carried out in an organic solvent like ether, and the product is purified through extraction and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or treatment with strong acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or peptide bonds.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.

    Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Major Products Formed:

    Hydrolysis: 2-(benzyloxycarbonylamino)-2-methylpropanoic acid.

    Reduction: 2-amino-2-methylpropanoic acid.

    Substitution: Various peptides and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can be deprotected under specific conditions to reveal the free amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate can be compared with other similar compounds such as:

    Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate: Another amino acid derivative with a cyclopropylidene group.

    Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate: Contains a dimethoxyphosphinyl group, used in different synthetic applications.

Uniqueness: The uniqueness of this compound lies in its structural simplicity and versatility as a building block. Its benzyloxycarbonyl protecting group is widely used in peptide synthesis, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)17-3)14-12(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNYXQZNXFKKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.